molecular formula C14H11ClN2OS B2642492 1-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-1-ethanone CAS No. 866049-70-9

1-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-1-ethanone

Cat. No.: B2642492
CAS No.: 866049-70-9
M. Wt: 290.77
InChI Key: CBTCSRMVGWPTFM-UHFFFAOYSA-N
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Description

Chemical Name: 1-{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-1-ethanone Molecular Formula: C₁₄H₁₁ClN₂OS Molecular Weight: 290.77 g/mol CAS Number: 866049-70-9 Synonyms: AC1LS39X, ZINC1394825, MFCD03617670 .

This compound features an indole core substituted at the 1-position with a (2-chloro-1,3-thiazol-5-yl)methyl group and at the 3-position with an acetyl (ethanone) moiety. The 2-chlorothiazole group introduces electron-withdrawing and lipophilic characteristics, while the indole scaffold is associated with diverse biological activities, including kinase inhibition and antimicrobial effects .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2OS/c1-9(18)12-8-17(7-10-6-16-14(15)19-10)13-5-3-2-4-11(12)13/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTCSRMVGWPTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-1-ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by reacting 2-chloroacetaldehyde with thiourea under acidic conditions. The resulting 2-chloro-1,3-thiazole is then subjected to a Friedel-Crafts acylation reaction with indole-3-acetyl chloride to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

Medicinal Chemistry

The presence of both thiazole and indole rings suggests diverse pharmacological properties. Research indicates potential applications in:

  • Antimicrobial Activity : Compounds containing indole and thiazole moieties have been shown to exhibit significant antibacterial and antifungal activities. For instance, derivatives of similar structures have been evaluated for their efficacy against various microbial strains, demonstrating promising results in inhibiting growth .
  • Anticancer Properties : The compound's structure may interact with biological targets involved in cancer progression. Molecular docking studies have indicated that it can bind effectively to enzymes like DNA gyrase, which is crucial for bacterial DNA replication, thereby presenting potential as an antibacterial agent .

Materials Science

The unique structural features of 1-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-1-ethanone also make it a candidate for applications in materials science. Its ability to form stable complexes can be explored in:

  • Organic Electronics : The compound's electronic properties may be harnessed in organic photovoltaic devices or organic light-emitting diodes (OLEDs).

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives related to this compound. For example:

StudyFocusFindings
Gaikwad et al. (2022)Antimicrobial ActivitySynthesized novel derivatives exhibiting significant antimicrobial activity against tested strains .
PMC4040197 (2014)Synthesis and EvaluationHighlighted the synthesis of compounds with similar structures showing promising antibacterial properties .

Mechanism of Action

The mechanism of action of 1-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-1-ethanone involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The indole moiety may facilitate binding to DNA or proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole and Thiazole Moieties

1-(5-Chloro-1H-indol-3-yl)ethanone
  • Molecular Formula: C₁₀H₈ClNO
  • Molecular Weight : 193.63 g/mol
  • CAS Number : 51843-24-4
  • Key Differences : Lacks the thiazole-methyl substituent, featuring only a 5-chloroindole and acetyl group.
5-({1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
  • CAS Number : 866136-93-8
  • Key Differences : Incorporates a pyrimidinetrione group, increasing hydrogen-bonding capacity and molecular weight.
  • Implications : The additional heterocycle may enhance solubility but complicate synthesis and pharmacokinetics .

Thiazole-Containing Compounds Without Indole

1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone
  • Molecular Formula: C₁₁H₉NOS
  • Molecular Weight : 203.26 g/mol
  • CAS Number : 10045-50-8
  • Key Differences : Replaces the indole with a phenyl-thiazole system.
  • Implications : The phenyl group enhances aromaticity but reduces nitrogen-rich interactions critical for targeting enzymes like kinases .
[1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone
  • CAS Number : 339022-36-5
  • Key Differences: Features a biphenyl-thiazole hybrid with an anilino substituent.

Indole Derivatives with Heterocyclic Substituents

[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone
  • Molecular Formula : C₂₃H₁₈N₄O
  • Molecular Weight : 366.42 g/mol
  • Key Differences: Contains a pyrazole ring fused to indole and a nicotinoyl group.
Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
  • Molecular Formula : C₁₀H₁₁ClN₄O₂S
  • Molecular Weight : 286.74 g/mol
  • Key Differences : Combines thiazole and triazole rings with an ester group.
  • Implications : The triazole enhances metabolic stability, while the ester group may serve as a prodrug motif .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number
Target Compound C₁₄H₁₁ClN₂OS 290.77 2-Chlorothiazolylmethyl, Acetyl 866049-70-9
1-(5-Chloro-1H-indol-3-yl)ethanone C₁₀H₈ClNO 193.63 5-Chloroindole, Acetyl 51843-24-4
1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone C₁₁H₉NOS 203.26 Phenylthiazole, Acetyl 10045-50-8
Biphenyl-thiazolyl methanone C₂₀H₁₃ClN₂OS 380.85 Biphenyl, 2-Chloroanilino-thiazole 339022-36-5

Biological Activity

The compound 1-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-1-ethanone (CAS No. 860787-43-5) is a thiazole and indole derivative that has attracted attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related studies.

  • Molecular Formula : C14H11ClN2OS
  • Molecular Weight : 290.77 g/mol
  • CAS Number : 860787-43-5

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole and indole derivatives. The compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2).

Cell Line IC50 (μM) Effect
MDA-MB-2314.98 - 14.65Growth inhibition
HepG22.43 - 7.84Growth inhibition

The compound's mechanism of action appears to involve the destabilization of microtubules, which is crucial for cancer cell division. In vitro studies indicate that at concentrations around 20 μM, it can reduce microtubule assembly by approximately 40% to 52% .

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Destabilization : Similar to other known anticancer agents, it interferes with microtubule dynamics, leading to apoptosis in cancer cells.
  • Induction of Apoptosis : Studies have demonstrated that the compound enhances caspase activity, a critical marker for apoptosis, confirming its ability to induce programmed cell death in cancerous cells .

Study on Indole Derivatives

A comprehensive study on indole derivatives indicated that compounds containing thiazole moieties often exhibit enhanced biological activity due to their ability to interact with cellular targets effectively . The findings suggest that structural modifications can significantly influence the potency and selectivity of these compounds against cancer cells.

Synthesis and Evaluation

In a synthesis study involving various derivatives of thiazole and indole, several compounds were evaluated for their cytotoxicity against multiple cancer cell lines. The results indicated that specific substitutions on the indole ring could lead to improved selectivity and efficacy against tumor cells while minimizing effects on non-cancerous cells .

Q & A

Q. What synthetic methodologies are most effective for preparing 1-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-1-ethanone?

The synthesis typically involves coupling a thiazole-methyl precursor with an indole-3-ethanone scaffold. Key steps include:

  • N-alkylation : Reacting 2-chloro-5-(chloromethyl)-1,3-thiazole with 1H-indole-3-ethanone under basic conditions (e.g., K₂CO₃ in DMF) to form the methyl-indole linkage .
  • Solvent optimization : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency, while elevated temperatures (80–100°C) improve yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product, with HPLC validation (>95% purity) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

A multi-technique approach is recommended:

  • NMR : 1H NMR identifies proton environments (e.g., indole C3-H at δ 8.2–8.5 ppm, thiazole Cl-substituted methyl at δ 4.7–5.0 ppm). 13C NMR resolves carbonyl (C=O, ~190 ppm) and thiazole carbons .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 305.05) .
  • X-ray crystallography : For unambiguous spatial resolution, SHELXL refines crystal structures using diffraction data (e.g., triclinic P1 space group, a = 7.97 Å, b = 9.17 Å, c = 10.44 Å) .

Q. What structural features influence this compound’s bioactivity in medicinal chemistry?

Key pharmacophores include:

  • Thiazole ring : The 2-chloro group enhances electrophilicity, facilitating interactions with cysteine residues in target proteins .
  • Indole moiety : The planar π-system enables stacking with aromatic residues in enzyme binding pockets .
  • Ethanone group : The carbonyl oxygen participates in hydrogen bonding, critical for kinase inhibition (e.g., GSK-3β IC₅₀ = 500 nM–1 µM) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Crystallographic strategies include:

  • Data collection : High-resolution (<1.0 Å) synchrotron radiation datasets reduce noise.
  • Refinement with SHELX : SHELXL refines anisotropic displacement parameters and validates bond lengths/angles against the Cambridge Structural Database .
  • Hydrogen bonding analysis : For example, C–H···O interactions in crystal packing stabilize the ethanone conformation (Fig. 1 in ).

Q. How should researchers address contradictions in bioactivity data across assay systems?

Discrepancies often arise from assay conditions. Mitigation strategies:

  • ATP concentration standardization : For kinase assays, use 5 mM ATP to control competitive inhibition artifacts .
  • Comparative IC₅₀ profiling : Test across cell lines (Table 1) to identify permeability or off-target effects.
Cell Line IC₅₀ (µM) Target Reference
HEK2930.5GSK-3β
HeLa1.2CDK2
MCF-72.5Estrogen receptor

Q. What computational methods validate the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in GSK-3β (PDB: 1Q3D). The thiazole Cl aligns with Thr138, while the indole interacts with Phe67 .
  • MD simulations : GROMACS assesses binding stability (RMSD <2.0 Å over 100 ns) .
  • QSAR modeling : Correlate substituent electronegativity with activity (e.g., chloro > methyl in thiazole) .

Q. How can synthetic yields be optimized under varying reaction conditions?

  • Catalyst screening : Pd(OAc)₂ improves coupling efficiency in Suzuki-Miyaura reactions (yield increase from 45% to 72%) .
  • Solvent effects : DMF outperforms THF due to better solubility of indole intermediates .
  • Temperature control : Microwave-assisted synthesis at 120°C reduces reaction time (2 h vs. 24 h) .

Q. Notes

  • Methodological rigor is emphasized over descriptive answers.
  • Structural analogs and crystallographic data are cross-referenced to ensure reproducibility.

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